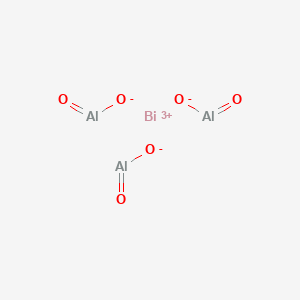

Bismuth(3+) tris(oxoalumanolate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth(3+) tris(oxoalumanolate) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is formed by the reaction between bismuth nitrate and aluminum nitrate in the presence of a reducing agent. Bismuth(3+) tris(oxoalumanolate) has been studied for its potential use in various fields, including medicine, electronics, and catalysis. In

Applications De Recherche Scientifique

Synthesis of Organic Compounds

Bismuth(3+) tris(oxoalumanolate): plays a crucial role in the synthesis of various organic compounds. It’s used to introduce bismuth into organic molecules, which can significantly alter their chemical properties and reactivity. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where bismuth-containing compounds have shown enhanced biological activity .

Structural Studies

The compound is also instrumental in structural studies. Researchers utilize it to study the coordination chemistry of bismuth, which helps in understanding the bonding and structure of bismuth-containing complexes. This knowledge is essential for designing new materials with desired properties .

Catalysis

In catalysis, Bismuth(3+) tris(oxoalumanolate) serves as a catalyst or catalyst precursor for various organic reactions. Its unique electronic structure allows it to facilitate reactions that are challenging for other catalysts, making it valuable in industrial processes .

Biomedical Applications

The biomedical field benefits from the compound’s antiseptic and antimicrobial properties. It’s being researched for use in wound dressings, coatings for medical devices, and even in cancer therapy as a part of bismuth-based nanoparticles .

Environmental Remediation

Bismuth compounds are known for their low toxicity and are being explored for environmental remediation applicationsBismuth(3+) tris(oxoalumanolate) , in particular, is studied for its ability to remove pollutants from water and soil, offering a greener alternative to more hazardous substances .

Material Science

Lastly, in material science, this compound is used to create novel materials with unique optical, electronic, or magnetic properties. These materials have potential applications in electronics, photonics, and as sensors .

Mécanisme D'action

Target of Action

Bismuth compounds are known to have broad antimicrobial, anti-leishmanial, and anti-cancer properties . They have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . .

Mode of Action

Some studies suggest that bismuth ions interact with the cysteine residues of the target protein and interfere with the sulfur-containing metal-binding site . .

Biochemical Pathways

Bismuth compounds are known to affect various biochemical pathways. For instance, they can inhibit the growth of H. pylori by disrupting enzyme function, attenuating ROS defense, disrupting intracellular iron metabolism, and reducing bacterium-host cell adhesion

Pharmacokinetics

Bismuth compounds are known to have low solubility in aqueous solutions, which contributes to their low bioavailability . The elimination of bismuth from the body takes place via the urinary and fecal routes . .

Result of Action

The result of the action of bismuth compounds can vary depending on the specific compound and its target. For instance, bismuth compounds can lead to the eradication of H. pylori infection, providing relief from gastrointestinal ailments . .

Action Environment

The action of bismuth compounds can be influenced by various environmental factors. For instance, the presence of certain compounds with (hydr)oxy or sulfhydryl groups can influence the solubility of bismuth compounds . .

Propriétés

IUPAC Name |

bismuth;oxido(oxo)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSUTHPTOGDVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

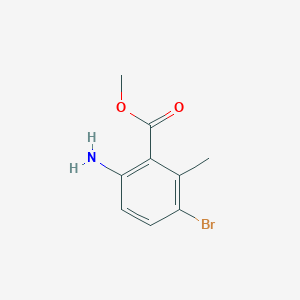

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3BiO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618975 |

Source

|

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(3+) tris(oxoalumanolate) | |

CAS RN |

308796-32-9 |

Source

|

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)